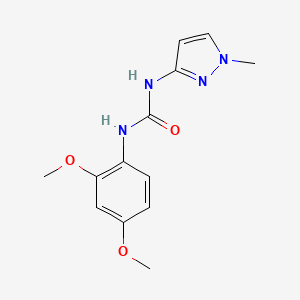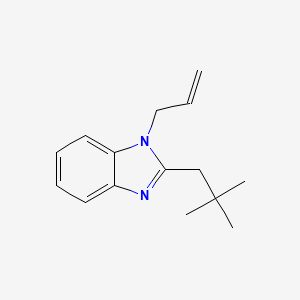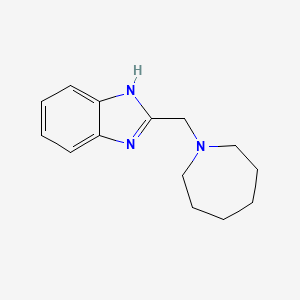![molecular formula C13H23N3O2S B5881847 ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate, also known as ECPP, is a chemical compound that has gained significant attention in the field of scientific research. ECPP is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and GABA. This compound has also been shown to interact with specific receptors, including 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, there are also some limitations to its use. This compound is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research on ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in further exploring the mechanism of action of this compound and its potential applications in the treatment of various neurological disorders. Additionally, there is a need for further studies to determine the long-term effects and safety profile of this compound.
Méthodes De Synthèse
The synthesis of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate involves the reaction of ethyl 4-aminopiperazine-1-carboxylate with cyclopentanecarbonyl isothiocyanate. The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature, and reaction time. The product is then purified using chromatographic techniques to obtain pure this compound.
Applications De Recherche Scientifique
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess significant biological activity, including anticonvulsant, anxiolytic, and antidepressant effects. This compound has been identified as a potential lead compound for the development of new drugs to treat various neurological disorders.
Propriétés
IUPAC Name |
ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-2-18-13(17)16-9-7-15(8-10-16)12(19)14-11-5-3-4-6-11/h11H,2-10H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCOHMROXFFGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)


![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)


